molecular formula C12H15BrOZn B14877076 3-(5-Hexen-1-oxy)phenylZinc bromide

3-(5-Hexen-1-oxy)phenylZinc bromide

Cat. No.: B14877076
M. Wt: 320.5 g/mol
InChI Key: JTRPHZWXFWKDFT-UHFFFAOYSA-M
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Description

3-(5-Hexen-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 3-(5-hexen-1-oxy)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The process requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency. The compound is then purified and standardized to a concentration of 0.25 M in THF for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-(5-Hexen-1-oxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.

    Addition reactions: It can add to carbonyl compounds to form alcohols

Common Reagents and Conditions

Common reagents used with this compound include palladium or nickel catalysts for coupling reactions, and aldehydes or ketones for addition reactions. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and complex organic frameworks used in pharmaceuticals and materials science .

Scientific Research Applications

3-(5-Hexen-1-oxy)phenylzinc bromide is used in various scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: It is employed in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(5-hexen-1-oxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the stabilization provided by the THF solvent .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);hex-5-enoxybenzene

InChI

InChI=1S/C12H15O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h2,5-6,9-10H,1,3-4,8,11H2;1H;/q-1;;+2/p-1

InChI Key

JTRPHZWXFWKDFT-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCOC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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